

Mianserin Hydrochloride: A Versatile Tool for Probing Receptor Pharmacology

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Mianserin Hydrochloride

Cat. No.: B1677120

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Mianserin hydrochloride, a tetracyclic antidepressant, has emerged as a valuable pharmacological tool for researchers studying various neurotransmitter systems.^{[1][2][3]} Its complex and multifaceted receptor binding profile, characterized by high affinity for a range of serotonin (5-HT), histamine, and adrenergic receptors, makes it an ideal probe for dissecting the roles of these receptors in physiological and pathological processes.^{[1][4][5][6]} This document provides detailed application notes and experimental protocols to guide researchers in utilizing **mianserin hydrochloride** for their in vitro and in vivo studies.

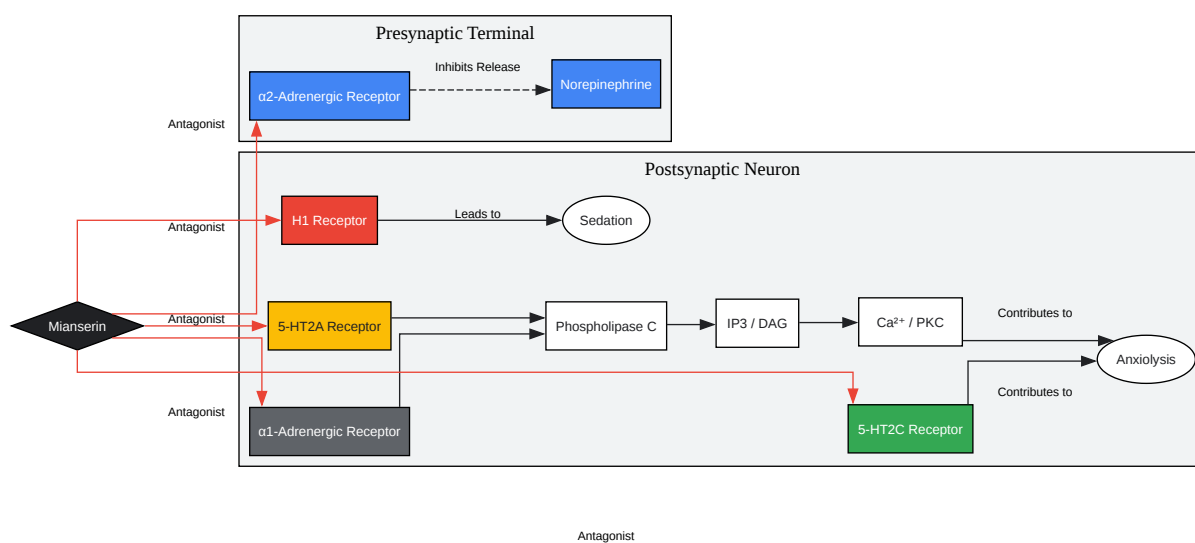
Mianserin's therapeutic effects are attributed to its antagonist or inverse agonist activity at several key receptors.^{[1][5]} It is a potent antagonist of histamine H1 receptors, which contributes to its sedative properties.^{[1][5]} Furthermore, it displays significant antagonism at multiple serotonin receptor subtypes, including 5-HT_{2A}, 5-HT_{2C}, and others, as well as at α 1- and α 2-adrenergic receptors.^{[1][2]} By blocking presynaptic α 2-adrenergic autoreceptors, mianserin can enhance the release of norepinephrine.^{[1][4][7]} Unlike many tricyclic antidepressants, mianserin has a low affinity for muscarinic acetylcholine receptors, resulting in a more favorable side-effect profile.^[1]

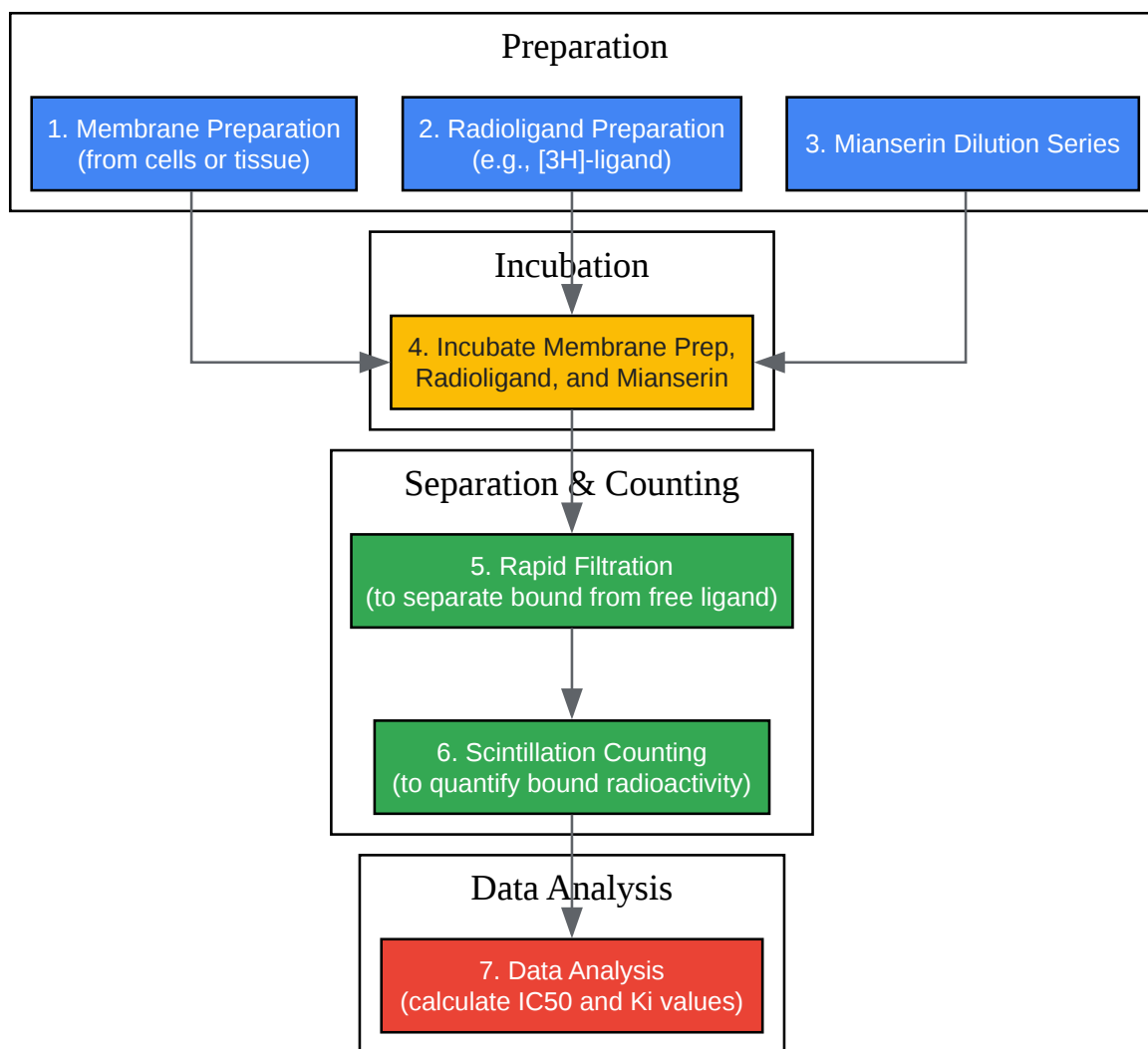
Data Presentation: Receptor Binding Profile of Mianserin

The following table summarizes the binding affinities (K_i) of mianserin for various human receptors, providing a quantitative overview of its pharmacological profile.

Receptor Family	Receptor Subtype	Ki (nM)	Reference
Serotonin	5-HT1D	Antagonist/Inverse Agonist	[1]
5-HT1F	Antagonist/Inverse Agonist	[1]	
5-HT2A	1.7	[2]	
5-HT2B	Antagonist/Inverse Agonist	[1] [2]	
5-HT2C	1.7	[2]	
5-HT3	Antagonist/Inverse Agonist	[1]	
5-HT6	Antagonist/Inverse Agonist	[1]	
5-HT7	Antagonist/Inverse Agonist	[1] [2]	
Histamine	H1	0.34	[2]
H2	4000 (Ki in μM)	[8]	
Adrenergic	$\alpha 1$	Antagonist	[1] [9]
$\alpha 2A$	Antagonist	[2]	
$\alpha 2B$	7.57	[10]	
$\alpha 2C$	Antagonist	[2]	
Opioid	κ (kappa)	1700	[1] [7] [11]
Norepinephrine	Transporter (NET)	Weak Inhibitor	

Mandatory Visualizations





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References

- 1. Mianserin - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Mianserin: A decade of scientific development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mianserin hydrochloride, activity at 5-HT₂, H₁ and alpha₂ receptors (CAS 21535-47-7) | Abcam [abcam.com]
- 7. The atypical antidepressant mianserin exhibits agonist activity at κ -opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interaction between mianserin, an antidepressant drug, and central H₁- and H₂-histamine-receptors: in vitro and in vivo studies and radioreceptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The responsiveness of cerebral cortical adrenergic receptors after chronic administration of atypical antidepressant mianserin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mianserin [drugcentral.org]
- 11. The atypical antidepressant mianserin exhibits agonist activity at κ -opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Mianserin Hydrochloride: A Versatile Tool for Probing Receptor Pharmacology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677120#mianserin-hydrochloride-as-a-tool-for-studying-receptor-pharmacology]

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